Tachysterol

Overview

Description

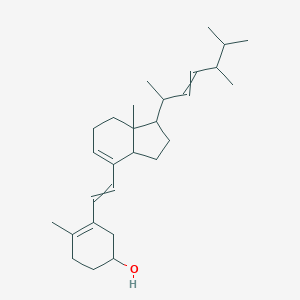

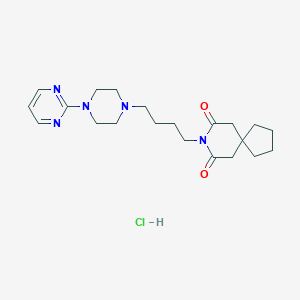

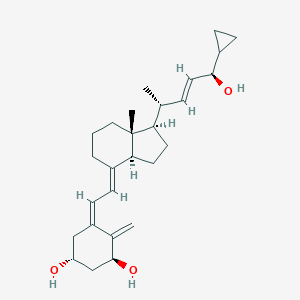

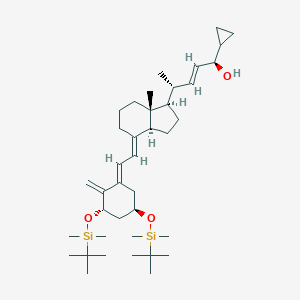

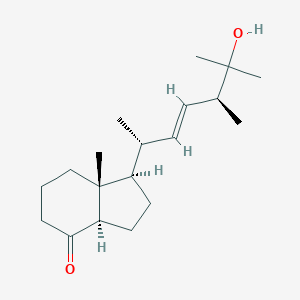

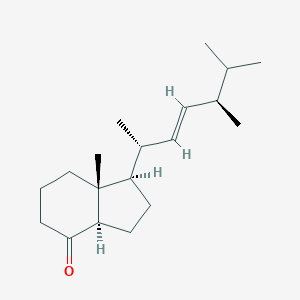

Tachysterol is a secosteroid, a type of compound that is closely related to steroids but with a broken ring structure. It is an intermediate product in the synthesis of vitamin D from its precursors. This compound is formed through the ultraviolet irradiation of 7-dehydrocholesterol or ergosterol. It plays a significant role in the photophysical and photochemical regulation of vitamin D photosynthesis .

Mechanism of Action

Target of Action

Tachysterol primarily targets the vitamin D receptor (VDR) . This receptor is crucial for regulating calcium and phosphate homeostasis in the body. By binding to VDR, this compound influences the expression of genes involved in bone formation and mineralization .

Mode of Action

Once this compound binds to the VDR, the receptor-ligand complex undergoes a conformational change, allowing it to interact with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, known as vitamin D response elements (VDREs), in the promoter regions of target genes. This binding regulates the transcription of genes involved in calcium absorption and bone metabolism .

Biochemical Pathways

This compound affects several biochemical pathways, including:

- Phosphate Homeostasis Pathway : Influences the expression of genes involved in phosphate transport and metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

The molecular and cellular effects of this compound include:

- Gene Expression Modulation : Alters the expression of genes involved in bone metabolism and calcium homeostasis .

Action Environment

Environmental factors influencing this compound’s action include:

- Health Conditions : Conditions like liver or kidney disease can impair the metabolism and action of this compound .

This compound’s role in regulating calcium and phosphate homeostasis makes it a vital compound for maintaining bone health and preventing disorders like rickets and osteomalacia.

: DrugBank - Dihydrothis compound : Vitamin D: Production, Metabolism and Mechanisms of Action

Biochemical Analysis

Biochemical Properties

Tachysterol interacts with various biomolecules in its role in vitamin D photosynthesis. Its electronic absorption properties and excited state dynamics have been studied using time-dependent density functional theory (TDDFT), second-order approximate coupled cluster theory (CC2), and non-adiabatic surface hopping molecular dynamics .

Cellular Effects

This compound’s effects on cells are primarily related to its role in vitamin D photosynthesis. It influences cell function by regulating the synthesis of vitamin D, which is crucial for various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. After photoexcitation, the first excited singlet state (S1) of this compound decays, characterized by a strong twisting of the central double bond . This leads to interconversion between different rotamers of the molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound shows a high degree of stability, with the S1 state decaying with a lifetime of 882 fs . Over time, this compound acts mainly as a Sun shield, suppressing previtamin D formation .

Metabolic Pathways

This compound is involved in the metabolic pathway of vitamin D photosynthesis. It interacts with various enzymes and cofactors in this process .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tachysterol is synthesized through the ultraviolet irradiation of 7-dehydrocholesterol or ergosterol. The process involves the exposure of these precursors to ultraviolet light, which induces a series of photochemical reactions leading to the formation of this compound. The reaction conditions, such as the intensity and wavelength of the ultraviolet light, reaction temperature, and time, are critical factors that influence the yield and purity of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized photoreactors designed to optimize the irradiation process. These reactors ensure uniform exposure of the precursor compounds to ultraviolet light, thereby maximizing the yield of this compound. The process is monitored and controlled to maintain optimal reaction conditions, such as temperature and light intensity .

Chemical Reactions Analysis

Types of Reactions: Tachysterol undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are influenced by the specific reagents and conditions used.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Isomerization: this compound can undergo isomerization to form other vitamin D derivatives under the influence of ultraviolet light or heat.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of various oxidized derivatives, including hydroxy and keto compounds.

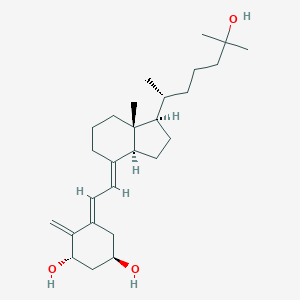

Reduction: Reduction of this compound results in the formation of dihydrothis compound, a compound with significant biological activity.

Isomerization: Isomerization of this compound can produce previtamin D and other related compounds.

Scientific Research Applications

Tachysterol has several scientific research applications across various fields:

Chemistry:

- This compound is used as an intermediate in the synthesis of vitamin D and its analogs. It serves as a precursor for the production of various vitamin D derivatives used in research and pharmaceutical applications .

Biology:

- In biological research, this compound is studied for its role in the photochemical regulation of vitamin D synthesis. It helps in understanding the mechanisms of vitamin D metabolism and its effects on biological systems .

Medicine:

- This compound and its derivatives are investigated for their potential therapeutic applications. They are studied for their effects on calcium metabolism, bone health, and their potential use in treating conditions like rickets and osteoporosis .

Industry:

- In the industrial sector, this compound is used in the production of vitamin D supplements and fortified foods. It is also utilized in the synthesis of other bioactive compounds with potential health benefits .

Comparison with Similar Compounds

Lumisterol: Another photoproduct of 7-dehydrocholesterol, lumisterol is formed alongside tachysterol during ultraviolet irradiation.

Previtamin D: Formed from this compound through isomerization, previtamin D is a direct precursor to vitamin D.

Dihydrothis compound: A reduced form of this compound, dihydrothis compound has significant biological activity and is used in the treatment of conditions related to calcium metabolism.

Uniqueness of this compound: this compound is unique due to its role as an intermediate in the synthesis of vitamin D and its ability to undergo various photochemical reactions. Its formation and subsequent conversion to other vitamin D derivatives are critical steps in the regulation of vitamin D metabolism. Additionally, this compound’s ability to act as a sun shield, suppressing the formation of previtamin D under certain conditions, highlights its unique photoprotective properties .

Properties

CAS No. |

115-61-7 |

|---|---|

Molecular Formula |

C28H44O |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |

InChI |

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h8-10,12-13,19-20,22,25-27,29H,7,11,14-18H2,1-6H3/b10-9+,13-12+/t20?,22-,25+,26-,27+,28-/m1/s1 |

InChI Key |

XQFJZHAVTPYDIQ-KAYODBBKSA-N |

SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C |

Isomeric SMILES |

CC1=C(C[C@H](CC1)O)/C=C/C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/C(C)C(C)C)C |

Canonical SMILES |

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C |

Appearance |

Clear Colorless Gel to Pale Yellow Solid |

Key on ui other cas no. |

115-61-7 |

Synonyms |

Ergocalciferol EP Impurity E; Tachysterol2; (1S)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Tachysterol (Tachysterol2) has the molecular formula C28H44O and a molecular weight of 396.65 g/mol.

ANone: Yes, studies have utilized various spectroscopic techniques to characterize this compound:

- UV Spectroscopy: this compound exhibits a characteristic UV absorption spectrum with a maximum absorption wavelength (λmax) around 280 nm. [, , , ] The exact λmax and spectral features can vary slightly depending on the solvent and experimental conditions.

- Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been used to study the conformational equilibrium and chirality of this compound and its isomers. [, ]

A: this compound is formed through the UV irradiation of provitamin D (7-dehydrocholesterol) or previtamin D. [, , , ] This photochemical reaction is reversible, and this compound can be converted back to previtamin D under specific light conditions. [, ]

A: Yes, the wavelength of UV light significantly impacts the photochemical conversion of provitamin D and the ratio of products formed, including this compound. [, , ] Shorter wavelengths tend to favor this compound formation, while longer wavelengths within the UVB range promote previtamin D production. [, ]

A: Yes, temperature plays a crucial role in the photochemical and thermal reactions of vitamin D and its isomers, including this compound. [, ] Lower temperatures generally favor the accumulation of previtamin D, while higher temperatures promote the formation of this compound and other photoproducts. []

A: While both this compound and vitamin D undergo metabolic transformations, their metabolic pathways and products can differ. [] Research suggests that 25-hydroxythis compound is a major metabolite of this compound. []

A: High-performance liquid chromatography (HPLC) is commonly employed to separate and quantify this compound in mixtures containing other vitamin D photoisomers. [, ] Different chromatographic techniques, such as normal phase and reverse phase HPLC, can be utilized to achieve efficient separation and detection. []

A: Research on this compound has explored its use as a starting material for the synthesis of other vitamin D analogs. [, ] Its unique photochemical properties have also been investigated for potential applications in material science and photochemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B196328.png)

![(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B196342.png)